Cas no 2580218-12-6 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid structure](https://ar.kuujia.com/scimg/cas/2580218-12-6x500.png)
2580218-12-6 structure
اسم المنتج:3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid
- EN300-27732235
- 2580218-12-6
-
- نواة داخلي: 1S/C20H14N2O6S/c23-19(24)18-16(9-17(29-18)22(26)27)21-20(25)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,21,25)(H,23,24)
- مفتاح Inchi: JPDMJOKELKTXRD-UHFFFAOYSA-N
- ابتسامات: S1C(=CC(=C1C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)[N+](=O)[O-]
حساب السمة
- نوعية دقيقة: 410.05725734g/mol
- النظائر كتلة واحدة: 410.05725734g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 7
- عدد الذرات الثقيلة: 29
- تدوير ملزمة العد: 5
- تعقيدات: 633
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.9
- طوبولوجي سطح القطب: 150Ų
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732235-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-27732235-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-27732235-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-27732235-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-27732235-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-27732235-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-27732235-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-27732235-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid |
2580218-12-6 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid الوثائق ذات الصلة
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
2580218-12-6 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-nitrothiophene-2-carboxylic acid) منتجات ذات صلة
- 1040636-66-5(2-({[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-propylpyrimidin-4-ol)
- 2228949-53-7(1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutylmethanol)
- 59381-63-4(3,4-cis-Dimethyl-4-(3-hydroxyphenyl)piperidine)
- 1001054-44-9((3S)-6-(iodomethyl)-6-methyl-4-(phenylmethyl)-3-morpholinecarboxylic acid methyl ester)
- 2169475-39-0(2-ethyl-4-(furan-2-yl)-1,3-oxazinane)
- 1326808-71-2(8-Ethyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 1361578-54-2(3-Chloro-5-fluoro-4-(3,4,5-trichlorophenyl)pyridine)
- 1805093-74-6(Ethyl 3-(difluoromethyl)-6-hydroxy-4-nitropyridine-2-carboxylate)
- 1242936-42-0(methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate)
- 1805661-70-4(Ethyl 3-cyano-6-difluoromethoxy-2-(trifluoromethyl)benzoate)
الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

pengshengyue
عضو ذهبي
مورد الصين
كميّة كبيرة
